2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Overview
Description
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a thiazole ring fused with a dihydropyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic pathways. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or by using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and efficiency, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS), halogenating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
- 5-(4-Methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
- 2-Methyl-5-(1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one
Uniqueness
2-Methyl-5-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-4-14-9(11-5)7-3-10-6(2)12-8(7)13/h3-4H,1-2H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAWXZBPGFYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=C(NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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